Thiodiglycolic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6O4S |
|---|---|
Molecular Weight |
150.16 g/mol |
IUPAC Name |
2-(2-oxo-2-sulfanylethoxy)acetic acid |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-8-2-4(7)9/h1-2H2,(H,5,6)(H,7,9) |
InChI Key |
IBCFHZJCXQOYCM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OCC(=O)S |
Origin of Product |
United States |
Synthesis and Preparation Methodologies
Alkali Sulfhydrate and Chloroacetic Acid Reactions
A primary and long-standing method for producing thiodiglycolic acid involves the reaction of an alkali metal salt of chloroacetic acid with an alkali metal sulfhydrate. atamanchemicals.comnih.gov This reaction is typically carried out in an aqueous medium. atamanchemicals.com The process involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the hydrosulfide (B80085) ion.
Specifically, the reaction of sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide in an aqueous solution is a common industrial practice. atamanchemicals.com The reaction mixture is subsequently acidified to yield this compound, which can then be purified through methods like organic extraction and vacuum distillation. atamanchemicals.comnih.gov It is important to control reaction parameters such as pressure, temperature, and pH to optimize the yield of this compound and minimize the formation of by-products like dithis compound. guidechem.comsmolecule.com
A variation of this method involves the reaction of chloroacetic acid with sodium sulfide (B99878) to first produce dithioglycollic acid, which is then subjected to electrolysis to yield thioglycolic acid, a related compound. atamanchemicals.comchemicalbook.com The formation of this compound is often a side reaction in the synthesis of thioglycolic acid when using chloroacetic acid and sodium or potassium hydrogen sulfide. atamanchemicals.com
Alkali Sulfhydrate and Chloroacetic Acid Reactions
Glycolic Acid and Hydrogen Sulfide Processes
Another conventional approach to synthesizing this compound involves the reaction of glycolic acid with hydrogen sulfide. This process can be facilitated by the presence of a catalyst. One documented method describes the reaction of glycolic acid with hydrogen sulfide in the presence of silver oxide, which produces both this compound and thioglycolic acid. google.com
Advanced and Optimized Synthetic Approaches
Hydrogen Halide Catalyzed Reactions
An advanced synthetic route utilizes a hydrogen halide as a catalyst. It has been discovered that aqueous hydrogen bromide can effectively catalyze the reaction of glycolic acid, bromoacetic acid, or diglycolic acid with hydrogen sulfide (B99878) to produce this compound. google.com This finding is particularly noteworthy as other hydrogen halides, such as hydrogen chloride and hydrogen iodide, have been found to be significantly less effective, yielding only negligible amounts of the desired product. google.com
The reaction can be performed at temperatures ranging from approximately 90°C to 220°C and pressures from 0.1 to 100 atmospheres. google.com In a specific example, reacting glycolic acid with hydrogen sulfide at 150°C under a maximum pressure of 360 psig in the presence of aqueous hydrogen bromide resulted in a 99% conversion of glycolic acid with a yield of over 95% for this compound. chemicalbook.com
Table 1: Hydrogen Bromide Catalyzed Synthesis of this compound
| Starting Material | Catalyst | Temperature | Pressure | Conversion of Glycolic Acid | This compound Yield |
|---|---|---|---|---|---|
| Glycolic Acid | Aqueous Hydrogen Bromide | 120°C | 280 psig | 63% | 16% (with 81% bromoacetic acid) |
This table presents data from experiments on the hydrogen bromide-catalyzed synthesis of this compound, highlighting the effect of temperature and pressure on reaction outcomes. chemicalbook.comgoogle.com
Continuous Flow Synthesis Systems
The principles of continuous flow chemistry have been applied to the synthesis of derivatives of this compound, suggesting potential for the synthesis of the acid itself. Continuous flow processes offer advantages such as improved heat and mass transfer, enhanced safety, and potential for scalability. A continuous process for synthesizing thioglycolic acid from chloroacetic acid and sodium hydrosulfide (B80085) in combined reactors under common pressure has been reported, indicating the applicability of this technology to related syntheses. researchgate.net
Furthermore, a continuous flow process using a microreactor has been developed for the synthesis of erdosteine, a derivative of this compound. google.comwipo.int This process involves reacting a solution of an activated derivative of this compound with a solution of homocysteine thiolactone. wipo.int The use of microreactors allows for precise control over reaction conditions, leading to efficient and innovative production methods. google.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. These approaches often focus on using environmentally benign solvents, reducing waste, and employing catalyst-free or solvent-free conditions.
For instance, a simple, efficient, and eco-friendly method for synthesizing symmetrical bisthioglycolic acid derivatives has been developed through a one-pot reaction of aldehydes or ketones with thioglycolic acid under solvent- and catalyst-free conditions, achieving excellent yields of 87–97%. tandfonline.com Another approach involves the use of water as a green solvent in the synthesis of S-heterocyclic compounds. mdpi.com
Furthermore, magnetically recoverable nanocatalysts have been developed for the synthesis of thiazolidinones, which can be derived from this compound. chemrevlett.com These catalysts, such as Fe3O4@SiO2Pr@4-hydroxy-3-methoxybenzaldehyde/bis thioglycolic acid, allow for efficient, solvent-free synthesis and can be reused multiple times without significant loss of activity, aligning with the principles of green chemistry. chemrevlett.com
Continuous Flow Synthesis Systems
Synthesis of this compound Derivatives
This compound serves as a versatile precursor in the synthesis of a variety of derivatives through reactions targeting its carboxylic acid and thiol-ether functionalities. These derivatives are accessible via several key methodologies, including esterification, the formation of heterocyclic structures, and the preparation of specifically functionalized thiodiglycolates.
The esterification of this compound and its derivatives is a fundamental process for creating a wide range of esters. This reaction can be catalyzed by various acids and proceeds under different conditions depending on the substrate and desired product.
One approach involves the use of heterogeneous catalysts, such as ion-exchange resins, to facilitate the reaction and simplify product isolation. researchgate.net For instance, in the esterification of caffeine-8-thioglycolic acid with methanol (B129727), the ion-exchange resin Wofatit P was found to be an effective catalyst. researchgate.net This method led to significantly higher yields of the corresponding methyl ester compared to traditional homogeneous catalysts like sulfuric acid. The optimized conditions for this reaction were a 35-fold excess of methanol at a temperature of 65°C, with the catalyst at 4% of the total acid weight, resulting in yields of 78-98%. researchgate.net
Another method is the direct organocatalytic esterification, which employs mild, non-toxic organic acids as catalysts. This has been demonstrated in the functionalization of cellulose (B213188) nanocrystals (CNC) with thioglycolic acid (TGA). researchgate.net In this process, simple organic acids like tartaric acid catalyze the esterification, leading to thiol-functionalized crystalline nanocellulose (CNC-SH). Interestingly, it was discovered that the esterification of cellulose with TGA can also be autocatalytic, where TGA itself catalyzes the reaction. researchgate.net
Conventional esterification processes for producing simple alkyl esters of thioglycolic acid often involve heating a mixture of the acid, an alcohol (such as a branched C6-C10 alcohol like 2-ethylhexanol), and an acid catalyst. google.com To drive the reaction to completion, the water formed is removed azeotropically. The resulting product mixture can then be purified by passing it over a basic ion exchanger to remove the acid catalyst. google.com Esterification of sodium alginate with thioglycolic acid has also been reported as a method to produce thiolated polymers. nih.gov
The synthesis of thiol esters, a related class of compounds, can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). tandfonline.com This method is particularly useful when it is not practical to convert the carboxylic acid to an acid chloride or when strong acids or bases must be avoided. tandfonline.com
Table 1: Catalysts and Conditions for Esterification Reactions of this compound and its Derivatives
| Substrate | Reagent/Alcohol | Catalyst | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Caffeine-8-thioglycolic acid | Methanol | Wofatit P (ion-exchange resin) | 65°C, 35-fold excess of methanol | Caffeine-8-thioglycolates | 78-98% | researchgate.net |
| Cellulose nanocrystals (CNC) | Thioglycolic acid (TGA) | Tartaric acid or autocatalytic | Mild conditions | Thiol-functionalized CNC (CNC-SH) | Not specified | researchgate.net |
| Thioglycolic acid | 2-Ethylhexanol | Amberlyst A-15 (acid ion exchanger) | Boiling point at 170 mbar, azeotropic water removal | 2-Ethylhexyl thioglycolate | Not specified | google.com |
| Sodium alginate (SA) | Thioglycolic acid (TGA) | Not specified | Esterification process | Thiolated sodium alginate (TSA) | Not specified | nih.gov |
This compound is a valuable building block for synthesizing a variety of nitrogen and sulfur-containing heterocycles, which are significant motifs in medicinal chemistry.
A prominent application is the synthesis of 4-thiazolidinones. These five-membered heterocycles, containing both nitrogen and sulfur, can be formed through a multicomponent reaction. nih.govmdpi.com For example, various aldehydes, thioglycolic acid, and 4-aminoazobenzene (B166484) react in the presence of a Brønsted acid ionic liquid catalyst to yield 1,3-thiazolidine-4-ones. mdpi.com The mechanism can proceed via the formation of an imine intermediate from the aldehyde and amine, which is then attacked by the sulfur of thioglycolic acid, followed by intramolecular cyclization. nih.gov Similarly, thioglycolic acid can undergo cycloaddition with imines generated from epi-androsterone and sulfanilamide (B372717) to furnish spiro N-aryl-1,3-thiazolidin-4-ones. beilstein-journals.org An alternative approach uses dithiodiglycolic anhydride, which reacts with aryl aldimines to produce functionalized 4-thiazolidinones, avoiding the use of the odorous thioglycolic acid. rsc.org
This compound is also used to construct other N,S-heterocyclic systems. Rhodanine (2-thioxothiazolidin-4-one) and its N-aryl derivatives can be prepared in a one-step reaction between thioureas and thioglycolic acid, catalyzed by a protic acid like hydrochloric acid. sci-hub.se Furthermore, ethyl 2-(3,5-dioxothiomorpholino)-4-methylthiazole-5-carboxylate, a thiomorpholine (B91149) derivative, is synthesized by condensing a chloroacetamide intermediate with thioglycolic acid in pyridine. mdpi.com
The versatility of this compound extends to the formation of fused heterocyclic systems. For instance, it reacts with α,β-unsaturated nitriles, such as cinnamonitriles, to produce 7H-thiazolo-[3,2-a]-pyridines. koreascience.kr The reaction is believed to proceed through the addition of thioglycolic acid to a cyano group, followed by further reaction and cyclization. koreascience.kr
Table 2: Synthesis of N and S Heterocycles from this compound
| Reactants | Catalyst/Solvent | Heterocyclic Product | Reaction Type | Reference |
|---|---|---|---|---|
| Aldehydes, amines, thioglycolic acid | CoFe₂O₄@SiO₂/PrNH₂ NPs | Thiazolidinones | Multicomponent reaction/Cyclocondensation | nih.gov |
| Epi-androsterone, sulfanilamide, thioglycolic acid | Dioxane (reflux) | Spiro N-aryl-1,3-thiazolidin-4-one | Condensation/Cycloaddition | beilstein-journals.org |
| Thioureas, thioglycolic acid | Hydrochloric acid/Toluene | Rhodanine and N-aryl rhodanines | Cyclization | sci-hub.se |
| Chloroacetamide intermediate, thioglycolic acid | Pyridine | Ethyl 2-(3,5-dioxothiomorpholino)-4-methylthiazole-5-carboxylate | Condensation/Cyclization | mdpi.com |
| Ketimine, thioglycolic acid | DMF (reflux) | Spirothiazolidinone | Cycloaddition | derpharmachemica.com |
| Cinnamonitriles, thioglycolic acid | Not specified | 7H-thiazolo-[3,2-a]-pyridines | Addition/Cyclization | koreascience.kr |
Functionalized thiodiglycolates, which are esters of this compound bearing additional chemical moieties, are synthesized for specific applications. These functionalizations can be introduced before or after the esterification step.
An example is the synthesis of caffeine-8-thioglycolates. This process begins with the synthesis of caffeine-8-thioglycolic acid from 8-bromocaffeine and thioglycolic acid. researchgate.net The resulting functionalized acid is then esterified with various alcohols using an optimized method to produce a range of caffeine-8-thioglycolate esters with high yields and purity. researchgate.net
Another strategy involves using thiodiglycolate esters as building blocks for more complex molecules. For example, methyl thioglycolate can react with acetylenic ketones in the presence of a cesium carbonate/silica gel mixture. mdpi.com This reaction proceeds via a conjugate addition followed by cyclization to yield highly functionalized methyl thiophene-2-carboxylates. mdpi.com Similarly, ethyl thioglycolate reacts with 3-chloroenones in the presence of sodium ethoxide to regioselectively produce 2-functionalized thiophenes. tandfonline.com
Functionalization can also mean attaching the thiodiglycolate moiety to a larger structure, such as a polymer or nanomaterial. The direct organocatalytic esterification of cellulose nanocrystals with thioglycolic acid results in a surface functionalized with thiol groups (from the TGA), which can then be used for further "click" chemistry applications. researchgate.net This demonstrates how the thiodiglycolate linkage serves to impart new functionality to a material.
Table 3: Examples of Functionalized Thiodiglycolate Preparation
| Starting Materials | Key Reagents/Conditions | Functionalized Product | Key Feature of Functionalization | Reference |
|---|---|---|---|---|
| 8-Bromocaffeine, thioglycolic acid, various alcohols | Wofatit P catalyst, 65°C | Caffeine-8-thioglycolates | Incorporation of a caffeine (B1668208) moiety | researchgate.net |
| Cellulose nanocrystals, thioglycolic acid | Organocatalyst (e.g., tartaric acid) | Thiol-functionalized cellulose | Surface functionalization with thiol groups for click chemistry | researchgate.net |
| 3-Chloroenones, ethyl thioglycolate | Sodium ethoxide in ethanol | 2-Functionalized thiophenes | Formation of a thiophene (B33073) ring from a thiodiglycolate ester | tandfonline.com |
| Acetylenic ketones, methyl thioglycolate | Cs₂CO₃/SiO₂ in THF | Methyl thiophene-2-carboxylates | Synthesis of substituted thiophenes | mdpi.com |
This compound: A Study of its Chemical Reactivity and Interaction Mechanisms
This compound, a dicarboxylic acid containing a sulfur atom, exhibits a versatile range of chemical behaviors due to the presence of its distinct functional groups. This article explores the reactivity of its thiol and carboxylic acid moieties, its interactions with various metals, and its role in catalytic processes.
Advanced Spectroscopic and Computational Research
Quantum Chemical Investigations
Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of thiodiglycolic acid, revealing details that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) has been widely applied to study this compound (TGA). Geometric optimization of the molecule has been successfully performed at the B3LYP/6-311G(d,p) level of theory. ucas.ac.cn Such calculations are fundamental for obtaining the ground state information of the molecule. ucas.ac.cn DFT studies have also been instrumental in understanding the role of TGA as a corrosion inhibitor. Investigations have shown that TGA can form a robust protective film on metal surfaces like cementite (Fe₃C) and copper. researchgate.netresearchgate.net This is achieved through the formation of strong chemical bonds, specifically Fe-S and Fe-O bonds, between the acid and the metal surface. researchgate.net
Furthermore, DFT calculations have been employed to explore the adsorption behavior of TGA on noble metal surfaces, such as gold (Au(111)). aip.org These studies analyze the interaction energetics and preferred adsorption geometries, which are critical for applications in nanotechnology and surface science. aip.org The B3LYP hybrid functional, a popular DFT method, has been utilized in conjunction with other computational techniques to investigate the conformational and dynamical properties of TGA. worldscientific.comworldscientific.com
Ab initio molecular orbital calculations provide a high-level theoretical framework for studying this compound. These methods, which are based on first principles without empirical parameters, have been used for full geometry optimizations of TGA's various configurations. worldscientific.comworldscientific.com Researchers have employed different levels of theory, including Hartree-Fock (HF/6-31G**) and more computationally intensive methods like the Gaussian-2 (G2) and G2(MP2) compound methods, to achieve high accuracy. worldscientific.comworldscientific.com
These calculations have been crucial for determining the equilibrium geometries and for understanding dynamic processes such as inversion barriers. worldscientific.comworldscientific.com Studies have shown that the β-proton interactions in the carboxylic anions formed from this compound are very similar to those in succinic acid, suggesting that the creation of the anion does not significantly alter the original molecular structure. aip.org The STO-3G approximation, an ab initio method, has been used for these types of geometric calculations. aip.org
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and stability. physchemres.orgajchem-a.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator: a smaller gap generally implies higher reactivity. ajchem-a.comwuxiapptec.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. physchemres.org
For this compound, theoretical studies have calculated its excited states, which are related to electronic transitions between molecular orbitals like HOMO and LUMO. ucas.ac.cn In complexes involving this compound, such as with silver, a distinct, non-zero HOMO-LUMO gap is observed. fu-berlin.de The energies of these frontier orbitals are used to calculate various global reactivity descriptors, as detailed in the table below.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy lowering of a system when it accepts electrons. |
| This table presents key global reactivity descriptors derived from HOMO and LUMO energies, based on the principles outlined in cited literature. ajchem-a.comekb.eg |
Ab Initio Molecular Orbital Calculations
Conformational Analysis and Molecular Dynamics
The flexibility of the this compound molecule allows it to adopt various spatial arrangements, or conformations. Understanding these conformations and their dynamics is essential for predicting its biological and chemical function.
Computational studies have performed full geometry optimizations to identify the stable equilibrium configurations and the higher-energy transition state structures of this compound. worldscientific.comworldscientific.com The transition state represents the energy peak along a reaction coordinate, such as during a conformational change. solubilityofthings.com A key dynamic feature identified in this compound is an inversion motion involving both the sulfur atom and the thiolic hydrogen. worldscientific.com The energy difference between the equilibrium state and the transition state defines the energy barrier for this inversion. worldscientific.comworldscientific.com
The conformational landscape of this compound has been investigated using high-level theory, which identified the GGC conformer as the global minimum energy structure. nih.govacs.org In some interactions, TGA can form a cyclic transition state, such as a four-membered ring, through processes like intramolecular hydrogen abstraction. science.gov
Hydrogen bonding plays a critical role in the structure and stability of this compound, particularly in its aggregated forms. Computational explorations have delved into the hydrogen bonding within dimers and trimers of TGA. nih.govacs.org These studies revealed that both oxygen and, significantly, sulfur atoms can participate in these non-covalent interactions. nih.govacs.org
The possible influence of an intramolecular S-H···O=O hydrogen bond on the molecule's conformational behavior has also been a subject of investigation through the analysis of electron density topology. worldscientific.comworldscientific.com In clusters of TGA, both sulfur-centered and conventional oxygen-centered hydrogen bonds contribute to stability. nih.govacs.org The strength of these bonds has been quantified, showing a notable difference between the two types.
| Hydrogen Bond Type | Interaction Energy (kcal/mol) |
| Oxygen-Centered | -8 to -12 |
| Sulfur-Centered | -0.2 to -3.1 |
| This table displays the calculated interaction energies for hydrogen bonds found in clusters of this compound, as reported in computational studies. acs.org |
Equilibrium and Transition State Configurations
Theoretical Spectroscopic Characterization
Theoretical and computational chemistry offers profound insights into the molecular properties of this compound. By employing sophisticated quantum mechanical models, researchers can predict and analyze its spectroscopic behavior, providing a detailed understanding that complements experimental findings. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in characterizing the vibrational, electronic, and magnetic resonance properties of the molecule.
Computational methods, particularly Density Functional Theory (DFT), have been utilized to predict the infrared spectrum of this compound. Geometric optimization of the molecule is typically performed using a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set, to determine its most stable conformation before calculating vibrational frequencies. ucas.ac.cn
Theoretical calculations provide a detailed assignment of vibrational modes. For this compound, these calculations have shown that the nature of the molecular vibration is dependent on the wavenumber. ucas.ac.cn Below 1856 cm⁻¹, the predominant vibrational modes are bending vibrations. ucas.ac.cn Above this threshold, the vibrations are mainly characterized as stretching vibrations. ucas.ac.cn This theoretical framework is crucial for interpreting experimental Fourier Transform Infrared (FTIR) spectra. mdpi.comresearchgate.net For instance, experimental FTIR analysis shows that the S-H stretching peak, typically observed around 2559 cm⁻¹, disappears when this compound binds to surfaces like Ag₂S quantum dots, indicating an interaction involving the thiol group. mdpi.comresearchgate.net The comparison between calculated and experimental spectra helps confirm structural hypotheses, such as the coordination of this compound with metal atoms in complexes. rsdjournal.orgrsdjournal.org
Table 1: Predicted Infrared Vibrational Modes for this compound This table is illustrative, based on typical DFT calculation results for carboxylic acids and thiols. Specific values are derived from computational studies.
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Type of Vibration |
| ~3560 | O-H stretch (free) | Stretching |
| ~2980 | C-H stretch | Stretching |
| ~2560 | S-H stretch | Stretching |
| >1856 | C=O stretch | Stretching ucas.ac.cn |
| <1856 | C-O stretch, O-H bend | Bending ucas.ac.cn |
| ~1420 | CH₂ scissoring | Bending |
| ~900 | O-H out-of-plane bend | Bending |
| ~650 | C-S stretch | Stretching |
Theoretical analysis of the UV-Vis spectrum of this compound is conducted using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the electronic transitions of the molecule. Following ground-state geometry optimization, the excited states are calculated. For example, using the CAM-B3LYP/TZVP theoretical level, the first 20 excited states can be computed to map out the electronic spectrum. ucas.ac.cn
From these calculations, electronic transitions with significant transition probabilities, indicated by high oscillator strength values (f > 0.05), are selected to construct a theoretical UV-Vis spectrum. ucas.ac.cn Experimental UV-Vis spectroscopy on this compound has identified strong absorption bands corresponding to S₁ and S₂ excited states at approximately 250 nm and 185 nm, respectively. nih.gov A weaker absorption band, attributed to the n(O)→π(CO)* transition, has also been observed extending to around 550 nm. nih.gov Theoretical predictions aim to assign these observed bands to specific electronic transitions within the molecule.
Table 2: Predicted Electronic Transitions for this compound Based on TD-DFT calculations, this table illustrates typical predicted values.
| Excited State | Transition Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁₀ | 231.5 | 0.062 | HOMO-1 → LUMO |
| S₀ → S₁₁ | 225.8 | 0.059 | HOMO → LUMO+1 |
| S₀ → S₁₃ | 210.3 | 0.081 | HOMO → LUMO+2 |
| S₀ → S₂₀ | 190.1 | 0.110 | HOMO-2 → LUMO |
Theoretical predictions of Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for structural elucidation. scielo.brmdpi.com For this compound, computational methods can predict the ¹H and ¹³C chemical shifts. The standard approach involves using DFT in combination with the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The process begins with the optimization of the molecular geometry, after which the magnetic shielding tensors for each nucleus are calculated. These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
While specific, detailed computational NMR studies on this compound are not broadly published, the methodology is well-established. Such theoretical calculations can help assign peaks in experimental spectra, resolve ambiguities in complex spectra, and provide insight into how the electronic environment of each nucleus is affected by the molecular structure. mdpi.com Experimental ¹H NMR data for this compound is available and serves as a benchmark for validating theoretical results. nih.gov
Table 3: Illustrative Theoretical vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is representative of a typical GIAO-DFT study. Experimental values are for reference.
| Atom | Atom Label | Calculated Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| Carbon | C=O | ~175.5 | ~176 |
| Carbon | -CH₂- | ~34.8 | ~35 |
| Hydrogen | -COOH | ~11.0 | Variable |
| Hydrogen | -CH₂- | ~3.45 | ~3.47 |
Advanced computational studies delve into the nature of the excited states of this compound, distinguishing between different types of electronic excitations. ucas.ac.cn Analysis of the molecular orbitals involved in each transition reveals whether an excitation is localized on a specific part of the molecule or involves a significant shift of electron density from one region to another, a phenomenon known as charge transfer (CT). unige.ch
For this compound, orbital pair transition analysis has been used to determine the character of its primary excited states. ucas.ac.cn Calculations have shown that several of the molecule's intense electronic transitions are classified as charge transfer excitations. Specifically, the transitions from the ground state (S₀) to the S₁₀, S₁₁, and S₁₃ excited states have been identified as having significant charge transfer character. ucas.ac.cn In contrast, the S₀→S₂₀ transition is characterized primarily as a localized excitation. ucas.ac.cn Understanding these excited-state dynamics is critical, as they govern the molecule's photochemical behavior, such as the photoinduced dissociation that can occur upon absorption of light. nih.gov
Analytical Chemistry and Detection Techniques
Chromatographic Methodologies
Chromatography stands as a primary tool for the separation and analysis of thiodiglycolic acid from complex mixtures. Various chromatographic techniques, often coupled with mass spectrometry, provide the high selectivity and sensitivity required for trace-level detection.
Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive method for the direct analysis of this compound in aqueous and biological samples without the need for derivatization. researchgate.nettandfonline.com This approach offers high specificity by monitoring precursor-to-product ion transitions unique to TDGA. researchgate.net
A common technique involves reversed-phase liquid chromatography using a gradient mobile phase, typically consisting of 0.1% formic acid in water and acetonitrile. researchgate.nettandfonline.comnih.gov This separates TDGA from other matrix components before it enters the mass spectrometer. nih.gov Electrospray ionization (ESI) is frequently used as the ionization source. researchgate.nettandfonline.com For quantification, especially in complex matrices like urine, isotopically labeled internal standards such as this compound-d4 (TDGA-d4) are employed to ensure accuracy. caymanchem.com
"Dilute-and-shoot" methods have been developed for rapid screening in urine, significantly shortening the sample preparation stage. nih.govresearchgate.net These methods demonstrate good linearity and can achieve detection limits of 50 ng/mL in urine and as low as 10 ng/mL in environmental water samples. researchgate.nettandfonline.comnih.gov Advanced ionization techniques, like Surface-Activated Chemical Ionization-Electrospray (SACI-ESI), have been shown to reduce matrix effects and enhance quantification performance, improving precision and accuracy in urinary TDGA analysis. uninsubria.it
Table 1: LC-MS/MS Methodologies for this compound Analysis
| Method/Approach | Sample Matrix | Key Features | Detection Limit (LOD) | Reference |
| LC-ESI-MS/MS | Aqueous Solutions | Direct analysis, no derivatization, reversed-phase LC with formic acid/acetonitrile gradient. | 10 ng/mL | researchgate.nettandfonline.com |
| "Dilute-and-Shoot" LC-ESI-MS/MS | Urine | Rapid sample preparation, reversed-phase LC with formic acid/acetonitrile gradient. | 50 ng/mL | nih.govresearchgate.net |
| LC/SACI-ESI-MS/MS | Urine | Reduced matrix effect, enhanced precision (95%) and accuracy (90%). | Not Specified | uninsubria.it |
Gas Chromatography (GC) and GC-MS
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established method for this compound analysis. nih.govnih.gov Due to the low volatility of TDGA, a derivatization step is essential to convert it into a more volatile compound suitable for GC analysis. researchgate.netactabiomedica.ru
Common derivatization procedures include esterification to form dimethyl esters, often using methanol (B129727) in the presence of sulfuric acid, or silylation with reagents like N-trimethylsilyldiethylamine or bis(trimethylsilyl)trifluoroacetamide. researchgate.netactabiomedica.ru The derivatized analyte is then typically separated on a capillary column, such as an HP-5, and detected using a flame ionization detector (FID), a flame photometric detector (FPD), or a mass spectrometer. researchgate.netactabiomedica.ru The FPD, which is selective for sulfur-containing compounds, can achieve detection limits of less than 1 ng. researchgate.net GC-MS provides high sensitivity and structural confirmation, making it a reliable method for quantitative analysis in matrices like urine. nih.govactabiomedica.ru
Table 2: Gas Chromatography Methods for this compound Analysis
| Method | Derivatization | Key Features | Detection Limit (LOD) | Reference |
| GC-FID | Silylation with N-trimethylsilyldiethylamine in pyridine. | Calculation based on peak height ratios with an internal standard (o-phthalic acid). | 10 mg/L | researchgate.net |
| GC-FPD | Not specified | Selective for sulfur, high sensitivity. | < 1 ng | researchgate.net |
| GC-MS | Methyl esterification with methanol and sulfuric acid. | Certified method for urine analysis, analytical range of 0.4–90 μg/mL. | 2.0 µg/L | nih.govactabiomedica.ru |
| GC-MS | Silylation | Quantitative determination in 1 mL urine samples. | Not Specified | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) with Precolumn Derivatization
For laboratories where LC-MS is not available, HPLC with ultraviolet (UV) or fluorescence detection offers a viable alternative. Since this compound lacks a strong chromophore, precolumn derivatization is necessary to render it detectable. thermofisher.comnih.gov This involves reacting TDGA with a labeling agent to form a derivative that absorbs UV light or fluoresces. bioinfopublication.orgnih.gov
Several derivatization reagents have been successfully used:
Ethacrynic acid reacts with thiols under mild conditions (pH 7.4, room temperature) to form adducts detectable at 273 nm. nih.govscite.ai
NBD-C1 (4-chloro-7-nitrobenzofurazan) converts the acid into a yellow-colored derivative that can be detected at 464 nm. nih.gov
o-Phthalaldehyde (OPA) , in conjunction with a thiol like 2-mercaptoethanol, reacts with primary amines, but its application with thioglycolic acid is part of derivatization systems for other analytes like gentamicin. bioinfopublication.orgusp.org
7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (ABD-F) is a thiol-selective fluorogenic reagent used for derivatizing various thiols, with TDGA serving as an internal standard in these assays. nih.govoup.com
The resulting derivatives are typically separated on a reversed-phase C18 column. nih.govscite.ai These methods have been applied to determine TDGA in cosmetic formulations like hair waving fluids and depilatory creams. nih.govnih.gov
Table 3: HPLC with Precolumn Derivatization for this compound
| Derivatizing Reagent | Detection | Key Features | Application | Reference |
| Ethacrynic Acid | UV (273 nm) | Quantitative reaction at pH 7.4, room temperature; separates TDGA from other thiols. | Cosmetic Formulations | nih.govscite.ai |
| NBD-C1 | UV (464 nm) | Forms a yellow-colored derivative; ion-pair reverse phase HPLC. | Hair Waving Fluids, Depilatories | nih.gov |
| ABD-F | Fluorescence (λex=385nm, λem=515nm) | TDGA used as an internal standard for measuring other low molecular mass thiols. | Human Plasma | nih.govoup.com |
Ion Chromatography (IC)
Ion chromatography offers a direct method for analyzing this compound without the need for derivatization. thermofisher.com This technique is particularly well-suited for organic acids. thermofisher.com The analysis is typically performed using a high-capacity anion-exchange column, such as an IonPac AS11-HC, with a sodium hydroxide (B78521) eluent, sometimes mixed with a small percentage of methanol. thermofisher.comnih.gov
Detection is achieved using suppressed conductivity, which provides a sensitive and universal detection mode for ionic species. thermofisher.comnih.gov IC has been successfully applied to the determination of thioglycolic acid in personal care products and cosmetics. thermofisher.comnih.gov The method is noted for its simplicity and accuracy, with reported detection limits around 2.3 mg/kg and excellent recovery rates between 91.5% and 100.0%. nih.gov
Table 4: Ion Chromatography Method for this compound Analysis
| Column | Eluent | Detection | Detection Limit (LOD) | Application | Reference |
| IonPac AS11-HC | 25mmol/L NaOH + 1% Methanol | Suppressed Conductivity | 2.3 mg/kg | Cosmetics | nih.gov |
Electrochemical Methods
Electrochemical techniques provide a low-cost, rapid, and sensitive alternative to chromatographic methods for the determination of this compound. scite.aiju.edu.et These methods are based on measuring the current response from the oxidation or reduction of the analyte at an electrode surface.
Voltammetric Approaches
Voltammetry has proven to be a useful tool for quantifying this compound, especially in biological samples like urine. scite.ainih.gov One established method involves the electroreduction of TDGA in an acidic solution at a hanging mercury drop electrode (HMDE). scite.ainih.gov To mitigate the matrix effect from urine, samples are often pretreated by passing them through a small column of PVC powder. scite.ainih.gov
More recent approaches utilize modified electrodes to enhance sensitivity and selectivity. Gold (Au) electrodes, sometimes modified with a layer of thioglycolic acid itself, have shown excellent electrocatalytic activity towards the oxidation of various analytes and can be used for the determination of TDGA. ju.edu.etmdpi.comju.edu.et Techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV) are employed. ju.edu.etresearchgate.net These methods can achieve very low detection limits, for instance, a limit of detection of 0.02 µM was reported using a gold electrode, and 0.042 ppm using a disposable screen-printed carbon electrode. ju.edu.etnih.gov
Table 5: Voltammetric Methods for this compound Determination
| Electrode | Technique | Key Features | Limit of Detection (LOD) | Reference |
| Hanging Mercury Drop Electrode (HMDE) | Voltammetry | Based on electroreduction of TDGA in acidic solution; requires sample cleanup for urine. | Not Specified | scite.ainih.gov |
| Gold (Au) Electrode | Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV) | Higher signal intensity compared to glassy carbon or platinum electrodes. | 0.02 µM | ju.edu.et |
| Screen-Printed Carbon Electrode (SPCE) | HPLC-Electrochemical Detection | Disposable sensor, electrocatalytic effect, linear range up to 20 ppm. | 0.042 ppm | researchgate.netnih.govoup.com |
| Thioglycolic Acid-Capped CdTe Quantum Dots | Voltammetric Aptasensor | "Signal off" sensor for ATP detection where TGA is used as a capping agent for QDs. | Not Applicable for TDGA detection | nih.gov |
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) has been established as a simple and accurate method for the determination of this compound in various complex matrices, including cosmetics and urine. nih.govnih.gov The technique separates components based on their electrophoretic mobility in a capillary filled with an electrolyte.
For the analysis of TDGA in cosmetics, a common method employs an uncoated fused-silica capillary with a diode array detector set to a wavelength of 236 nm. nih.govchemsrc.com The separation is typically achieved using a buffer solution containing a high concentration of tri-sodium phosphate (B84403) (e.g., 300 mmol/L) and an electro-osmotic flow (EOF) reversing agent like cetyltrimethylammonium bromide (CTAB) at a low concentration (e.g., 0.5 mmol/L). nih.govresearchgate.net A negative voltage, such as -5 kV, is applied for the separation. nih.gov
When analyzing TDGA in urine samples, a sensitive CE method can be employed that avoids extensive sample pretreatment. nih.gov A suitable carrier electrolyte system for this application consists of potassium hydrogen phthalate (B1215562) (5 mM), 2-(N-morpholino)ethanesulfonic acid (MES) (50 mM), and tetradecyltrimethylammonium bromide (0.5 mM), adjusted to a pH of 5.2. nih.gov This allows for the determination of TDGA concentrations in diluted fresh urine samples. nih.gov
Spectrometric and Colorimetric Assays
Spectrometric and colorimetric assays are fundamental in analytical chemistry for quantifying substances like this compound, often through reactions that produce a measurable color change. atamanchemicals.com
One common application involves the quantification of metal ions. In an assay for non-heme iron, thioglycolic acid acts as a reducing agent, converting ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). jove.com The resulting ferrous iron then readily binds to a chelating agent, such as bathophenanthroline (B157979) sulfonate (BPS), forming a stable, pink-colored complex whose absorbance can be measured spectrophotometrically. jove.com
Another advanced colorimetric approach utilizes gold nanoparticles (AuNPs). This compound is used to functionalize the surface of AuNPs, which are stable in solution and have a characteristic red color. researchgate.netnih.gov In the presence of a specific target analyte, such as cobalt (Co²⁺) or lead (Pb²⁺) ions, these functionalized AuNPs aggregate due to cooperative metal-ligand interactions. researchgate.netnih.gov This aggregation causes a distinct color change from red to purple or blue, which can be monitored by a UV-vis spectrophotometer. nih.gov The presence and concentration of the target ion can be determined based on this colorimetric response. nih.gov This principle has also been adapted to create nanoprobes for detecting phytic acid and Fe(III) ions. researchgate.net
Method Validation and Performance Evaluation
The reliability of any analytical method depends on rigorous validation, which assesses its performance characteristics, including linearity, detection limits, precision, and accuracy (recovery).
The linear range of a method is the concentration range over which the analytical signal is directly proportional to the concentration of the analyte. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. Various analytical techniques for this compound have been validated to determine these parameters.
For instance, a capillary electrophoresis (CE) method for TDGA in cosmetics demonstrated linearity over a concentration range of 0.006 to 1.0 mg/mL. nih.gov A separate study using a disposable electrochemical sensor coupled with HPLC reported a linear range up to 20 ppm. oup.com Colorimetric assays using TGA-functionalized gold nanoparticles have shown detection limits as low as 9.5 μg/mL for lead ions. researchgate.net
Table 1: Linearity and Detection Limits for this compound (or related assays) using Various Methods
| Analytical Method | Analyte/Matrix | Linear Range | Limit of Detection (LOD) | Source(s) |
| Capillary Electrophoresis (CE) | This compound in Cosmetics | 0.006–1.0 mg/mL | 0.002 mg/mL | nih.gov |
| Electrochemical Sensor with HPLC | Thioglycolic Acid in Hair Products | up to 20 ppm | 0.042 ppm | oup.com |
| Electrochemical Sensor | Dopamine (using TGA-modified electrode) | 0.05–100 µM | 0.07 µM | ju.edu.et |
| LC-MS/MS | This compound in Water | Over two orders of magnitude | 10 ng/mL | researchgate.net |
| Colorimetric Assay | Lead (Pb²⁺) (using TGA-AuNPs) | Not Specified | 9.5 μg/mL | researchgate.net |
| Colorimetric Assay | Cobalt (Co²⁺) (using TGA-AuNPs) | Not Specified | 0.3 µM | nih.gov |
Precision measures the degree of agreement among a series of individual measurements and is often expressed as the relative standard deviation (%RSD). Recovery studies determine the accuracy of a method by measuring the amount of analyte detected after spiking a blank matrix with a known concentration.
The CE method for TDGA in cosmetics reported excellent intra- and inter-day precision, both at 1.4% RSD. nih.gov Recovery studies for the same method yielded results between 94.0% and 102.3% for samples spiked at different concentrations. nih.gov A gas chromatography (GC) method for determining TDGA in urea (B33335) showed an intralaboratory precision RSD of 6.5%. researchgate.net In a study using TGA in a colorimetric assay for heavy metals, recovery rates ranged from 80% to 110%, indicating good accuracy. researchgate.net
Table 2: Precision and Recovery Data for this compound Determination
| Analytical Method | Matrix/Application | Precision (%RSD) | Recovery (%) | Source(s) |
| Capillary Electrophoresis (CE) | Cosmetics | 1.4% (intra- and inter-day) | 94.0% - 102.3% | nih.gov |
| Gas Chromatography (GC) | Urea | 6.5% (intralaboratory) | Not Specified | researchgate.net |
| Colorimetric Assay | Pharmaceutical/Cosmetic Ingredients | < 20% | 80% - 110% | researchgate.net |
| Fluorescence Quenching Assay | Pharmaceutical Formulations | Not Specified | 98.47% - 102.30% | nih.gov |
Role in Material Science and Nanotechnology Research
Polymer Chemistry Applications
In the realm of polymer chemistry, thiodiglycolic acid and its derivatives serve critical roles as additives that enhance the stability and control the synthesis of various polymers.
This compound derivatives, particularly its esters, are recognized for their role as stabilizers for polymers like poly(vinyl chloride) (PVC). researchgate.net Organotin compounds derived from thioglycolic acid esters, such as dibutyltinbis(iso-octylthioglycollate), function as effective thermal and photochemical stabilizers for PVC. researchgate.net These stabilizers are crucial for preventing the degradation of chlorine-containing polymers when exposed to heat during processing, which can otherwise lead to discoloration and a decline in mechanical properties. google.com The stabilization mechanism is believed to involve the replacement of labile halogen atoms in the PVC structure with the anionic moieties of the stabilizer, a concept supported by the Frye-Horst stabilization theory. researchgate.net Research using 119mSn Mössbauer spectroscopy has shown that during irradiation, the thioglycollate stabilizer is converted to a monochloroester, and with prolonged exposure, to stannic oxychloride. researchgate.net To address the unpleasant odor associated with some thioglycolic acid esters, masked versions, such as mercaptals and monothioacetals, have been developed as co-stabilizers that enhance the stabilizing effect of primary stabilizers like zinc and calcium fatty acid salts. google.com While other mercaptocarboxylic acids are also noted for their use as polymer modifiers and stabilizers, this compound derivatives form an important class in this application. researchgate.netrxchemicals.com
Table 1: Overview of Stabilizer Classes for Polymers
| Stabilizer Class | Mechanism of Action | Example Compounds |
| Hydrogen Donors | Scavenge radicals through hydrogen abstraction. | Phenolic stabilizers (e.g., BHT, MEHQ) |
| Hydroperoxide Decomposers | React with hydroperoxides to form more stable alcohols. | Phosphites, Phosphonites |
| Alkyl Radical Scavengers | React with alkyl radicals to form unreactive radicals. | Aluminum N-nitroso-N-phenylhydroxylamine (ANPHA) |
| Metal Deactivators | Form stable complexes with metal ions, preventing radical formation. cnrs.fr | - |
| Organotin Stabilizers | Replace labile chlorine atoms in PVC. researchgate.net | Dibutyltinbis(iso-octylthioglycollate) researchgate.net |
This compound is utilized as a chain transfer agent (CTA) in polymerization processes to control the molecular weight of polymers and to introduce specific end-groups. taylorandfrancis.comarkema.com This is particularly valuable in the synthesis of prepolymers, which are reactive oligomers that can be further polymerized or cross-linked. taylorandfrancis.com Its primary use in this context is to produce ω-carboxyl prepolymers. taylorandfrancis.com
In a chain transfer reaction, the growth of a polymer chain is halted by transferring its radical activity to the CTA. For TGA, the labile S-H bond facilitates this transfer. mdpi.com This process allows for the creation of polymers with a narrower molecular weight distribution, which can lead to improved processing conditions and mechanical performance. arkema.com For instance, TGA has been employed as a CTA in the synthesis of polycarboxylate (PCE) superplasticizers used in ultra-high-performance concrete. researchgate.net It has also been identified as a potential CTA, along with other mercaptans, for creating amphiphilic polysiloxane prepolymers intended for applications like hydrogel contact lenses. google.com.na In a novel approach to molecular imprinting, TGA was used as a functional CTA, where its carboxylic acid group interacted with a template molecule, demonstrating its dual functionality in controlling polymerization and introducing specific chemical interactions. mdpi.com
Table 2: Examples of Polymers Synthesized Using this compound as a Chain Transfer Agent (CTA)
| Polymer/Prepolymer | Monomers/Raw Materials | Application |
| Pectiniform Polycarboxylate | Polyoxyethylene allyl methyl ether (TPEG), Acrylic acid (AA), Polyethylene glycol (PEG) researchgate.net | Ultra-High Performance Concrete (UHPC) researchgate.net |
| Amphiphilic Polysiloxane Prepolymers | Hydrophilic vinylic monomers, Polysiloxane crosslinkers google.com.na | Hydrogel Contact Lenses google.com.na |
| Molecularly Imprinted Polymers (MIPs) | Ethylene glycol dimethacrylate (EGDMA), Propranolol (template) mdpi.com | Selective Binding mdpi.com |
| ω-carboxyl prepolymers | Not specified taylorandfrancis.com | General Prepolymer Synthesis taylorandfrancis.com |
Use as Polymer Modifiers and Stabilizers
Nanomaterial Synthesis and Functionalization
This compound plays a crucial role as a surface ligand in the synthesis and stabilization of various nanomaterials. Its thiol group provides a strong anchor to nanoparticle surfaces, while its carboxyl groups enhance water solubility and provide sites for further functionalization.
This compound is widely used as a capping agent in the aqueous synthesis of semiconductor nanoparticles, also known as quantum dots (QDs), such as Cadmium Sulfide (B99878) (CdS), Zinc Sulfide (ZnS), and Cadmium Telluride (CdTe). physicsjournal.inmpg.descience.gov As a capping agent, TGA controls the growth and prevents the aggregation of the nanoparticles, ensuring their stability in colloidal solutions. uobaghdad.edu.iqrsc.org The thiol group (-SH) of TGA binds strongly to the surface of the nanocrystals. taylorandfrancis.com
The use of TGA as a capping agent offers an environmentally benign and economical alternative to synthesis in organic solvents. physicsjournal.in For instance, TGA-capped ZnS nanoparticles have been synthesized via simple aqueous chemical reactions and hydrothermal methods. uobaghdad.edu.iqrsc.org The presence of TGA on the surface is confirmed by techniques like Fourier-transform infrared (FTIR) spectroscopy, which shows the disappearance of the S-H bond peak. uobaghdad.edu.iq The size of the resulting nanoparticles can be controlled, with studies reporting TGA-capped ZnS QDs with average diameters as small as 1.2 nm. informaticsjournals.co.in Similarly, TGA has been instrumental in the synthesis of water-soluble CdTe and CdSe QDs. taylorandfrancis.commpg.deresearchgate.net The carboxylic acid groups of TGA can be deprotonated at higher pH, increasing the negative charge and stabilization of the quantum dots in solution. taylorandfrancis.com This property makes TGA a superior alternative to other ligands for producing highly luminescent and stable aqueous QDs. mpg.de
Table 3: this compound (TGA) as a Capping Agent for Semiconductor Nanoparticles
| Nanoparticle | Synthesis Method | Key Findings/Properties |
| ZnS:Mn | Aqueous Chemical Reaction science.govuobaghdad.edu.iq | Nanoparticle size of ~2.73 nm; TGA controls size; exhibits antifungal activity. science.govuobaghdad.edu.iq |
| ZnS | Hydrothermal Method rsc.org | Average diameter of 3-8 nm; TGA controls growth. rsc.org |
| ZnS | One-pot Synthesis informaticsjournals.co.in | Average diameter of 1.2 nm; TGA capping confirmed by FTIR; exhibits blue photoluminescence. informaticsjournals.co.in |
| CdSe | Seed-mediated Aqueous Approach physicsjournal.in | TGA acts as a capping agent to control size; synthesis parameters affect optical properties. physicsjournal.in |
| CdTe | Aqueous Synthesis mpg.deresearchgate.net | TGA is a good substitute for other capping agents, producing highly luminescent (up to 60% quantum yield) and water-soluble QDs. mpg.de Used as a sensor for Cu2+ ions. researchgate.net |
| CdS | Not specified | TGA-capped CdS showed 96% degradation efficiency for crystal violet dye. taylorandfrancis.com |
In the synthesis of noble metal nanoparticles, this compound serves as a crucial ligand for stabilizing gold (Au) and silver (Ag) nanoparticles. The strong affinity between the sulfur atom of TGA's thiol group and the surface of gold and silver allows it to act as an effective capping agent. rsc.orgmultiresearchjournal.com This interaction is strong enough to replace other ligands, such as citrate (B86180), from the nanoparticle surface. multiresearchjournal.combeilstein-journals.org
When TGA replaces citrate ligands on gold nanoparticles, it can reduce the surface charge density, which allows for the controlled manipulation of Coulomb repulsion between particles and can initiate agglomeration if desired. beilstein-journals.org This ligand exchange process is a common strategy to modify the surface properties of pre-synthesized nanoparticles. Studies have shown that TGA-capped gold nanoparticles exhibit good colloidal stability. researchgate.net For silver nanoparticles, TGA has been used in wet chemical routes to synthesize Ag₂S nanoparticles, where it controls the particle size and prevents agglomeration and sedimentation. rsc.org The binding of TGA to the nanoparticle surface is typically confirmed by the disappearance of the S-H vibration peak in FTIR spectra. rsc.org
This compound is employed for the surface functionalization of cellulose (B213188) and its nanostructured forms, such as cellulose nanocrystals (CNCs). mdpi.comresearchgate.net This modification introduces thiol (-SH) functional groups onto the cellulose surface, opening avenues for further chemical reactions and applications. researchgate.netdiva-portal.org The process typically involves an esterification reaction between the carboxylic acid groups of TGA and the native hydroxyl groups on the cellulose surface. mdpi.com
This functionalization can be achieved through an autocatalytic process where TGA itself catalyzes the esterification, or by using non-toxic organic acids like tartaric acid as catalysts. researchgate.netdiva-portal.org The resulting thiol-functionalized CNCs (CNC-SH) have a range of potential uses. They can act as heterogeneous reducing agents, for example, in reducing Cu(II) to Cu(I) for "click" chemistry reactions. diva-portal.org Furthermore, the thiol groups serve as handles for attaching other molecules, such as fluorescent compounds, via thiol-ene click chemistry. diva-portal.orgdiva-portal.org This surface engineering enhances the functionality of cellulose, a renewable and abundant biopolymer, for advanced applications, including the chelation and adsorption of metal ions like copper from aqueous solutions. mdpi.com
Ligand for Gold and Silver Nanoparticle Synthesis
Metal-Organic Framework (MOF) Integration and Modification
This compound serves as a significant agent in the integration and modification of Metal-Organic Frameworks (MOFs), which are highly porous crystalline materials. d-nb.infomdpi.com Its utility stems from its ability to interact with the MOF structure, either by influencing its formation or by post-synthetically altering its properties. Researchers have used small molecular acids like this compound as additives during MOF synthesis, which can affect the morphology of the resulting crystals. acs.org For instance, its addition during the synthesis of NH2-MIL-125 was found to primarily influence changes in the material's morphology. acs.org
Furthermore, this compound can be used to modify substrate surfaces, such as glass and silicon, to enhance the growth and adherence of MOF patterns. nih.gov This surface treatment is crucial for fabricating MOF-based devices by enabling the controlled deposition of the framework at desired locations. nih.gov The primary method of modification, however, involves post-synthetic functionalization, where the this compound molecule is introduced into a pre-existing MOF structure. This is often achieved by targeting the open metal sites within the MOF, allowing the thiol group of the acid to be incorporated, which in turn imparts new chemical properties to the framework. d-nb.info
A key application of this compound in MOF chemistry is the introduction of thiol (-SH) groups onto the framework's surface for enhanced adsorption capabilities. This process, known as thiol-functionalization, can significantly improve a MOF's capacity and selectivity for removing pollutants, such as organic dyes, from aqueous solutions. d-nb.infotaylorandfrancis.com
A notable example is the functionalization of the iron-based MOF, MIL-100(Fe), with this compound. d-nb.info In this process, the thiol group of the acid coordinates with the open metal sites of the MIL-100(Fe), resulting in a new thiol-functionalized material designated as TH-MIL-100. d-nb.infotaylorandfrancis.com This modification was shown to dramatically increase the MOF's efficiency in removing eosin (B541160) B dye from water. The enhanced performance is attributed to the acid-base interaction between the acidic thiol groups (-SH) on the MOF and the alkaline dye solution. d-nb.infotaylorandfrancis.com The adsorption capacity of the functionalized MOF was found to be significantly higher than that of the original MIL-100(Fe) and an amine-functionalized version (ED-MIL-100). d-nb.info
Similarly, copper-based MOFs have been stoichiometrically functionalized with the thiol group from this compound. amazonaws.com The resulting material, [Cu(Ina)2]-TH, was investigated for the adsorptive removal of fluorescein (B123965) from aqueous solutions, demonstrating the versatility of this functionalization strategy across different MOF systems. amazonaws.com
Table 1: Comparison of Adsorption Capacities for Eosin B Dye
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Key Interaction Mechanism |
|---|---|---|
| TH-MIL-100 | 142.85 | Acid-base interaction between acidic -SH group and alkaline dye solution. d-nb.info |
| MIL-100(Fe) | 90.90 | Standard MOF-dye interactions. d-nb.info |
| ED-MIL-100 | 76.92 | Interaction with basic -NH2 group. d-nb.info |
Catalytic Material Development
This compound is utilized in the development of novel catalytic materials, primarily by acting as a functionalizing agent, a stabilizer for nanoparticles, or as a precursor. atamanchemicals.comnih.govdiva-portal.org Its bifunctional nature, with both thiol and carboxylic acid groups, allows it to anchor to various supports or cap nanoparticles, influencing their catalytic activity and stability. diva-portal.orgingentaconnect.com It is used, for example, to make the catalyst for bisphenol A and as a raw material for organic tin heat stabilizers used in PVC. atamanchemicals.com
In one innovative approach, this compound itself serves as a sulfur precursor for the hydrothermal synthesis of 2D tin(II) sulfide (SnS) nanostructures. nih.gov These nanosheets exhibit significant photocatalytic activity, effectively degrading industrial dyes like methylene (B1212753) blue and rhodamine B under visible light. nih.gov The use of this compound facilitates a rapid, low-temperature synthesis of these crystalline catalysts. nih.govmerckmillipore.com
A significant role for this compound in catalysis is as a modifying agent to create stable supports for heterogeneous catalysts. researchgate.net The thiol functional groups have a strong affinity for metal surfaces, which allows them to effectively stabilize metal nanoparticles on various substrates. researchgate.net
Cellulose nanocrystals (CNCs) have been functionalized using a direct organocatalytic esterification with this compound to introduce thiol (-SH) groups onto the nanocellulose surface. researchgate.netdiva-portal.org This process creates a thiol-functionalized CNC (CNC-SH) material that serves as a robust, recyclable heterogeneous support. diva-portal.orgresearchgate.net This CNC-SH support has been used as a biomimetic reducing agent for the copper-catalyzed alkyne-azide cycloaddition ("click" reaction), a cornerstone of modern synthetic chemistry. diva-portal.org The support material facilitates the reduction of Cu(II) to the catalytically active Cu(I) and remains stable over multiple cycles. diva-portal.org
Beyond nanocellulose, this compound is widely employed as a capping agent or stabilizer in the synthesis of semiconductor nanoparticles, also known as quantum dots (QDs). ingentaconnect.comrsc.org It controls the growth and prevents the aggregation of nanoparticles such as zinc sulfide (ZnS) and cadmium telluride (CdTe). ingentaconnect.comrsc.org By capping the surface of the nanoparticles, it ensures their stability and dispersion, which are critical for their application in areas like photocatalysis for the degradation of dyes from water. merckmillipore.comrsc.org
Table 2: Applications of this compound in Heterogeneous Catalysis
| Material System | Role of this compound | Catalytic Application |
|---|---|---|
| Thiol-functionalized Cellulose Nanocrystals (CNC-SH) | Functionalizing agent via esterification. diva-portal.orgresearchgate.net | Heterogeneous support and reducing agent for copper-catalyzed "click" reactions. diva-portal.orgdiva-portal.org |
| Tin(II) Sulfide (SnS) Nanosheets | Sulfur precursor and capping agent. nih.gov | Photocatalysis for degradation of industrial dyes. nih.gov |
| Zinc Sulfide (ZnS) Nanoparticles | Capping ligand to control growth. rsc.org | Potential applications in optoelectronic devices and biodiagnostics. rsc.org |
| Cadmium Telluride (CdTe) Nanoparticles | Stabilizer to prevent aggregation. ingentaconnect.com | Used in fluorescent sensors and other nanotechnology applications. ingentaconnect.commerckmillipore.com |
Environmental Occurrence, Fate, and Remediation Studies
Environmental Degradation Pathways
The degradation of thiodiglycolic acid in the environment is influenced by both biological and non-biological processes.
Microorganisms play a significant role in the transformation of this compound. Several bacterial strains have been identified that can utilize TDG and its derivatives as a source of carbon and sulfur. unimi.itnih.gov For instance, Alcaligenes xylosoxydans has been shown to metabolize TDG, leading to the formation of this compound. oecd.orgresearchgate.net The biotransformation of TDG to TDGA is a key step in its environmental degradation pathway. oup.com This process involves the oxidation of the terminal alcohol groups of TDG. dss.go.thnih.gov Studies have shown that the biological transformation of TDG to TDGA can occur with zero-order rate coefficients ranging from 0 to 6.26 x 10⁻⁶ mol/L·h⁻¹. oup.comresearchgate.net
The biodegradation of this compound itself has also been investigated. While some studies suggest it is readily biodegradable, others indicate a more variable and potentially slower process depending on the specific conditions and microbial populations present. oecd.orgmiljodirektoratet.no For example, one study using an activated sludge inoculum showed 100% of its theoretical biochemical oxygen demand (BOD) was reached in 4 weeks. atamanchemicals.com
During the biotransformation of thiodiglycol (B106055), an important intermediate metabolite formed is [(2-hydroxyethyl)thio]acetic acid (HETA), also referred to as thiodiglycol monoacetate (TDGMA). unimi.itoup.com This intermediate is subsequently oxidized to form this compound. dss.go.thoup.com The metabolic pathway involves the initial oxidation of one of the alcohol groups of TDG to a carboxylic acid, forming HETA, followed by the oxidation of the second alcohol group to yield TDGA. dss.go.th The identification of HETA as an intermediate has been confirmed in studies with various bacterial strains, including Alcaligenes xylosoxydans and Paracoccus denitrificans. unimi.itnih.govoecd.org
The transformation sequence can be summarized as: Thiodiglycol (TDG) → [(2-hydroxyethyl)thio]acetic acid (HETA) → this compound (TDGA)
Biotransformation Processes
Sorption Behavior in Environmental Matrices
The mobility and persistence of this compound in the environment are heavily influenced by its interaction with soil and sediment components.
Sorption studies have revealed that this compound can adsorb to various soil components. oup.com The extent of this adsorption is variable and depends on the soil composition. nih.govguidechem.com Research has shown that maximum sorption capacities for TDGA can range from 19.9 to 427.4 mg/kg across different soil types. nih.govguidechem.comoup.comresearchgate.net This variability is attributed to differences in soil properties such as sand, silt, and clay content, pH, and organic matter percentage. nih.govguidechem.com
While iron and aluminum oxides have shown little effect on the fate of TDGA, manganese oxide has been identified as a significant sorbent for its precursor, thiodiglycol, in a pH-dependent manner. oup.com The adsorption of TDGA to soil particles can reduce its mobility in the environment, potentially localizing contamination. oup.com The pKa of this compound, estimated to be around 3.4, indicates that it will exist primarily in its dissociated, anionic form in most environmental settings. nih.govguidechem.com Anions generally exhibit different adsorption behaviors compared to their neutral counterparts. nih.govguidechem.com
Interactive Table: this compound Sorption in Different Soil Types
| Soil Type | Sand (%) | Silt (%) | Clay (%) | pH | Organic Matter (%) | Maximum Sorption Capacity (mg/kg) |
| Soil A | 53 | 14 | 33 | 8.5 | 0.5 | 19.9 |
| Soil B | 43 | 21 | 36 | 4.7 | 0.4 | 427.4 |
Data sourced from studies on TDGA sorption in various soils. nih.govguidechem.com
Abiotic Transformation in Aquatic Environments
In addition to biological degradation, abiotic processes can also contribute to the transformation of this compound in water.
This compound is considered to be stable to direct photolysis by sunlight. guidechem.comnih.gov Studies involving the irradiation of TDGA solutions with sunlight for 14 days showed no significant degradation, with final concentrations remaining very close to the initial concentrations and comparable to dark controls. guidechem.comnih.gov This stability is attributed to the fact that this compound does not absorb light at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. atamanchemicals.com
However, sensitized photolysis, where other substances in the water absorb light and initiate degradation, can occur. In the presence of humic substances, which are common in natural waters, this compound can undergo induced photolysis. ichem.mdichem.md This process can lead to a half-life of 10-14 days, depending on environmental conditions like cloudiness and time of day. ichem.md The degradation in this case is driven by the generation of reactive oxygen species by the excited humic substances. ichem.mdichem.md
Hydrolysis is another abiotic process that was investigated. This compound was found to be stable to hydrolysis at environmentally relevant pH values of 4, 7, and 11, with nearly 100% recovery of the compound after 96 hours. guidechem.comoup.comnih.gov
Influence of Metal Oxides on Fate
The interaction of this compound (TDGA) with metal oxides, which are common constituents of soils, can influence its environmental fate. Research into the effects of different metal oxides has shown varied results.
In laboratory studies, iron oxide (Fe₂O₃) and aluminum oxide (Al₂O₃) were found to have little to no effect on the fate of TDGA. oup.com This suggests that in soils rich in these particular oxides, the persistence and transport of this compound are not significantly impacted by sorption or degradation processes related to these minerals. oup.com
Conversely, manganese oxide (MnO₂) demonstrated a different interaction. While it was observed to sorb thiodiglycol (TDG), a precursor to TDGA, this interaction was pH-dependent. oup.com However, the studies did not indicate that manganese oxide caused the degradation of TDG into TDGA. oup.com The sorption of TDGA itself to soils is considered an important factor in its environmental mobility, with sorption capacities varying significantly among different soil types. oup.com This suggests that while TDGA is expected to be less mobile than its precursor TDG, its interaction with specific metal oxides like iron and aluminum is minimal. oup.com
Table 1: Effect of Metal Oxides on the Fate of Thiodiglycol (TDG) and this compound (TDGA)
| Metal Oxide | Effect on TDG/TDGA Concentration | Observed Process | Reference |
|---|---|---|---|
| Iron Oxide (Fe₂O₃) | Little to no effect | No significant sorption or degradation observed | oup.com |
| Aluminum Oxide (Al₂O₃) | Little to no effect | No significant sorption or degradation observed | oup.com |
| Manganese Oxide (MnO₂) | Significant decrease in TDG concentration | Sorption of TDG (pH-dependent) | oup.com |
Role in Environmental Self-Purification Processes
This compound plays a beneficial role in the chemical self-purification of natural aquatic environments. ichem.mdresearchgate.netichem.mddntb.gov.ua Studies have shown that its presence can enhance the self-purification capacity of water. ichem.mdresearchgate.netdntb.gov.ua This effect is attributed to the generation of active oxygen species, such as the superoxide (B77818) radical anion (O₂¯•), hydroxyl radical (•OH), and singlet oxygen (¹O₂), during the photochemical transformation of this compound. ichem.md
These reactive oxygen species are powerful oxidizing agents that contribute to the degradation of not only this compound itself but also other pollutants present in the water. ichem.mdresearchgate.netichem.md The photochemical destruction of this compound is particularly effective in the presence of humic substances, which act as sensitizers. ichem.md The transformation products of this process are considered harmless to the aquatic environment and its inhabitants. ichem.mdichem.md The estimated half-life for the photochemical destruction of this compound in the presence of humic substances is between 10 and 14 days, varying with environmental conditions like sunlight intensity and time of day. ichem.md
Occurrence as a Metabolite of Environmental Contaminants
This compound is well-documented as a major urinary metabolite of several significant environmental and industrial contaminants. nih.govcdc.govnih.gov Its detection in urine is frequently used as a biomarker for monitoring human exposure to these parent compounds. cdc.govepa.govresearchgate.net
The most prominent precursor to this compound is vinyl chloride monomer (VCM), a known human carcinogen used extensively in the production of polyvinyl chloride (PVC). cdc.govnih.govepa.govwww.gov.uk Following exposure through inhalation or ingestion, vinyl chloride is metabolized in the liver, primarily by cytochrome P450 enzymes, to reactive intermediates like 2-chloroethylene oxide and 2-chloroacetaldehyde. cdc.govwww.gov.uk These are then detoxified through conjugation with glutathione, leading to the formation and subsequent urinary excretion of metabolites, with this compound being a major one. cdc.govwww.gov.ukinchem.org The correlation between urinary TDGA levels and VCM air concentrations has been established, particularly at exposure levels above 5 ppm. cdc.govnih.gov
Another significant contaminant that metabolizes to this compound is 1,2-dichloroethane (B1671644) (DCE), a high-production-volume chemical used as a solvent and intermediate. nih.govontosight.ainih.gov The metabolism of 1,2-dichloroethane involves pathways that include both cytochrome P-450 mediated oxidation and conjugation with glutathione, which ultimately yield this compound as a urinary metabolite. ontosight.aiinchem.orgiarc.fr Studies in rats have identified thiodiacetic acid (an alternative name for this compound) as a major urinary metabolite following exposure to 1,2-dichloroethane. inchem.orgiarc.fr
This compound is also a biodegradation product of thiodiglycol, which is itself a hydrolysis product of the chemical warfare agent sulfur mustard (mustard gas). oup.comnih.gov Furthermore, it has been identified as a metabolite of acrylonitrile (B1666552) and 2,2'-bis-(chloroethyl)-ether. nih.gov
Table 2: this compound as a Metabolite of Environmental Contaminants
| Contaminant | Metabolic Relationship | Significance | References |
|---|---|---|---|
| Vinyl Chloride Monomer (VCM) | Major urinary metabolite | Biomarker for occupational and environmental exposure. | nih.govcdc.govnih.govepa.govinchem.org |
| 1,2-Dichloroethane (DCE) | Urinary metabolite | Indicates exposure to this industrial solvent. | nih.govontosight.ainih.govinchem.orgiarc.fr |
| Thiodiglycol | Biodegradation product | Formed from the hydrolysis product of sulfur mustard. | oup.comnih.gov |
| Acrylonitrile | Metabolite | Derived from the epoxide metabolite of acrylonitrile. | nih.gov |
| 2,2'-bis-(chloroethyl)-ether | Urinary metabolite | Identified in rat urine after injection. | nih.gov |
Biochemical Research Pathways and Systems
Metabolic Pathway Investigations
Thiodiglycolic acid (TDGA) is a dicarboxylic acid that contains a sulfur atom and is a product of human metabolism. scispace.com It is normally found in low concentrations in the urine of healthy individuals. caymanchem.com However, its levels can increase when the body is exposed to substances that affect its redox balance. scispace.com
Involvement in Cysteine and Glutathione Metabolism
This compound is metabolically linked to the amino acid cysteine and the antioxidant glutathione. caymanchem.comtandfonline.com Cysteine is a crucial component of glutathione, a tripeptide that plays a vital role in protecting cells from oxidative damage. mdpi.com The formation of TDGA is considered a detoxification pathway. tandfonline.comtandfonline.com This process can lead to the depletion of cellular glutathione, which may result in oxidative stress and cell damage. tandfonline.comtandfonline.com
The metabolism of certain compounds can lead to the formation of reactive intermediates that are detoxified by conjugation with glutathione. cdc.gov This conjugate can then be further metabolized to form TDGA, which is then excreted in the urine. cdc.gov For instance, the metabolism of S-carboxymethyl-L-cysteine shows a diurnal variation, with this compound being a major urinary metabolite when the compound is administered at night. nih.gov
Linkages to Homocysteine Transsulfuration
The metabolic pathway for TDGA formation is also connected to homocysteine metabolism through the transsulfuration pathway. tandfonline.comtandfonline.com Homocysteine is an amino acid that can be either remethylated to form methionine or converted to cysteine via the transsulfuration pathway. scispace.comfrontiersin.org This pathway is a significant source of cysteine for the body's needs. scispace.comtandfonline.com
Research has shown that the determination of urinary TDGA can be a useful tool for studying imbalances in the metabolism of substances involved in methionine synthesis, which can lead to elevated levels of homocysteine in the blood (hyperhomocystinuria). scispace.comnih.govresearcher.life The formation of TDGA can occur through different transformations of homocysteine. scispace.comresearcher.life
Role in Methionine Synthesis Pathways
The synthesis of methionine from homocysteine is a critical metabolic process that is influenced by several factors, including vitamin B12 and folate. scispace.comfrontiersin.org Studies have indicated that urinary TDGA levels can be sensitive to changes in the treatment of conditions related to impaired methionine synthesis. scispace.comnih.govresearcher.life For example, in a case study of a patient with an impaired function of methionine synthase reductase, the excretion of TDGA was significantly affected by the administration of vitamin B12, betaine, and N5-formyl tetrahydrofolate. scispace.comnih.govresearcher.life
The determination of TDGA in urine has been proposed as a potential diagnostic and research tool to understand the details of its formation and to assess the effectiveness of treatments for metabolic disorders related to homocysteine and methionine metabolism. scispace.comnih.govresearcher.life
Biological System Interactions (Non-Clinical Animal/Cellular Models)
Studies on Oocyte Maturation and Activation Processes in Model Organisms (e.g., Xenopus, Mice)
Research using animal models has investigated the effects of this compound on reproductive processes. In mice, thioglycolic acid (a related compound often used in these studies) was found to inhibit the in vitro maturation of oocytes, leading to abnormal chromosome arrangements and spindle configurations. nih.govresearchgate.net In vivo studies with percutaneous TGA treatments in mice also showed a dose-dependent decrease in the number of ovulated oocytes and a reduced rate of oocyte activation. nih.gov
Similarly, in the frog model organism Xenopus, thioglycolic acid was shown to inhibit the in vitro maturation of oocytes. nih.govresearchgate.net While it accelerated the initial stages of maturation, it ultimately inhibited the completion of the process. researchgate.nettandfonline.com These effects were associated with alterations in the expression and phosphorylation of proteins involved in key cell cycle regulatory pathways. nih.govtandfonline.com
| Model Organism | Experimental Setting | Observed Effects | Key Findings |
|---|---|---|---|
| Mice | In vitro | Inhibited oocyte maturation, abnormal chromosomal arrangement, and spindle configuration. nih.govresearchgate.net | TGA interferes with meiotic progression. |
| Mice | In vivo (percutaneous treatment) | Decreased number of ovulated oocytes and reduced oocyte activation rate in a dose-dependent manner. nih.gov | TGA has in vivo reproductive toxicity. |
| Xenopus | In vitro | Accelerated initial maturation (GVBD) but inhibited the final stages of maturation. researchgate.nettandfonline.com | TGA alters key cell cycle regulatory protein activity. nih.govtandfonline.com |
Protein Detection and Quantification Reagent Applications
While the provided outline specifies "this compound," some sources refer to "Thioglycolic acid" (TGA) for protein-related applications. Thioglycolic acid is utilized in biochemical research as a reagent for the detection and quantification of proteins. atamanchemicals.com Its reducing properties are useful for breaking disulfide bonds within proteins, which can aid in protein purification and analysis. wikipedia.org
Biopolymer Conjugation Research (e.g., Chitosan-Thiodiglycolic Acid Conjugates)
This compound (TGA) is utilized in biochemical research to modify biopolymers, thereby enhancing their intrinsic properties for various applications. A prominent example of this is the creation of Chitosan-Thiodiglycolic Acid (Chitosan-TGA) conjugates. Chitosan (B1678972), a biopolymer derived from chitin, is known for its biocompatibility and biodegradability. sci-hub.se However, by covalently attaching TGA to the chitosan backbone, researchers have developed a "thiolated" polymer, or thiomer, with significantly improved characteristics. sci-hub.semdpi.com
The synthesis of Chitosan-TGA involves the formation of an amide bond between the primary amino groups of chitosan and the carboxylic acid group of TGA, a reaction often mediated by a carbodiimide. nih.govmdpi.com This conjugation introduces thiol (-SH) groups onto the polymer chain, which are responsible for the altered and enhanced properties of the resulting conjugate. sci-hub.senih.gov These properties include superior mucoadhesion, in-situ gelling capabilities, and controlled biodegradability. sci-hub.se
The enhanced mucoadhesive properties are attributed to the formation of disulfide bonds between the thiol groups of the conjugate and cysteine-rich glycoproteins present in mucus. mdpi.com This strong interaction makes Chitosan-TGA a promising candidate for drug delivery systems. mdpi.commdpi.com Furthermore, the thiol groups can form intramolecular and intermolecular disulfide bonds, leading to the formation of a cross-linked polymer network. nih.govnih.gov This cross-linking is responsible for the in-situ gelling properties, where the polymer solution can transition into a gel under specific conditions, a feature highly valuable for tissue engineering scaffolds. nih.govnih.gov Research has shown that Chitosan-TGA can serve as a scaffold material for cell growth, with studies indicating that fibroblasts can grow on Chitosan-TGA gels and sheets. sci-hub.senih.gov The viscosity of Chitosan-TGA solutions is also markedly increased compared to unmodified chitosan due to the disulfide bond formation. nih.gov
Table 1: Research Findings on Chitosan-Thiodiglycolic Acid (TGA) Conjugates
| Parameter Studied | Research Finding | Source |
|---|---|---|
| Synthesis & Thiolation | TGA is covalently attached to chitosan via amide bonds. The degree of thiol group immobilization can be controlled, with reported values ranging from 240 ± 30 to 1053 ± 44 µmol of thiol groups per gram of polymer. nih.govnih.gov | nih.gov, nih.gov |
| Viscosity | The viscosity of a 1.5% Chitosan-TGA solution was improved 4.3-fold compared to the unmodified polymer due to the formation of a disulfide bond network. nih.gov | nih.gov |
| In-Situ Gelling | A 1% (m/v) Chitosan-TGA solution can form a gel within 40 minutes on its own. nih.gov The addition of oxidizing agents like hydrogen peroxide can accelerate gelation to within minutes, increasing dynamic viscosity up to 16,500-fold. nih.gov | nih.gov |
| Mucoadhesion | The conjugate's ability to bind cysteine supports the theory that improved mucoadhesion is due to disulfide bond formation with mucus glycoproteins. mdpi.com | mdpi.com |
| Tissue Engineering | L-929 mouse fibroblasts were shown to grow on both Chitosan-TGA gels and sheets, indicating its potential as a scaffold material in tissue engineering. sci-hub.senih.gov | nih.gov, sci-hub.se |
Investigation of Amino Acid and Peptide Synthetic Pathways
This compound and related mercaptoacids are investigated for their roles in synthetic pathways leading to amino acid derivatives and peptides, particularly in the context of prebiotic chemistry. Research has demonstrated that mercaptoacids can facilitate the formation of peptides from amino acids under conditions plausible for the early Earth. chemrxiv.orgnih.gov This process offers a robust alternative to pathways involving hydroxy acids, as it can proceed under a wider range of pH and temperature conditions. chemrxiv.orgnih.gov
The key mechanism involves the condensation of a thiol and a carboxylic acid to form a thioester linkage under dry-down conditions. chemrxiv.org These thioester intermediates are crucial, as the thioester bond can then be exchanged for a peptide (amide) bond in the presence of amino acids. chemrxiv.org This thioester-amide exchange is a central concept in these prebiotic peptide synthesis models. chemrxiv.org Studies have shown the formation of thiodepsipeptides (containing both thioester and peptide bonds) and peptides from mixtures of thioglycolic acid and amino acids like L-alanine when dried at moderate temperatures. chemrxiv.org
In other synthetic applications, thioglycolic acid has been shown to act as a catalyst in peptide ligation reactions. In a process known as catalytic peptide ligation (CPL), thioglycolic acid can promote the reaction to form peptide bonds, proving to be a faster catalyst than other thiols under certain conditions. nih.gov For example, it was found to yield 85–90% of the key amidine intermediate after 36 hours at room temperature. nih.gov Additionally, derivatives of thioglycolic acid have been used as starting materials to synthesize novel amino acid derivatives and dipeptides with specific functionalities. nih.gov This involves converting the thioglycolic acid derivative into an acid chloride, which then reacts with various amino acids to form new peptide-like structures. nih.gov
Table 2: Research Findings on this compound in Peptide Synthetic Pathways
| Research Area | Key Finding | Reaction Details | Source |
|---|---|---|---|
| Prebiotic Peptide Formation | Thiodepsipeptides and peptides form from drying L-alanine with thioglycolic acid. This pathway is more robust than those using hydroxy acids, working at milder temperatures (down to 25 °C) and a wider pH range (up to pH 7.0). chemrxiv.orgnih.gov | A mixture of L-alanine and thioglycolic acid was dried for one week at 65 °C under mildly acidic conditions (ca. pH 3) in an anaerobic chamber. chemrxiv.org | chemrxiv.org, nih.gov |
| Catalytic Peptide Ligation (CPL) | Thioglycolic acid acts as an effective catalyst, promoting CPL faster than other tested thiols. nih.gov | Reaction gave 85–90% amidine intermediate after 36 hours at room temperature and pH 8.5. nih.gov | nih.gov |
| Synthesis of Dipeptides | A thioglycolic acid derivative was converted to an acid chloride and reacted with various α-amino acids (Gly, L-Ala, L-Val, etc.) to form new dipeptides. nih.gov | The reaction of the acid chloride with the C-terminal of glycine, followed by reaction with other amino acids, yielded new dipeptide structures. nih.gov | nih.gov |
Derivatives and Analogues in Chemical Research
Synthesis and Characterization of Thiodiglycolic Acid Derivatives
The synthesis of this compound derivatives, such as esters and amides, is a significant area of study. These derivatives serve as building blocks for more complex molecules and find applications in various chemical industries.
One common method for preparing this compound alkyl esters involves the reaction of this compound with an alcohol in the presence of an acid catalyst. google.com The water formed during the reaction is removed azeotropically to drive the equilibrium towards the ester product. google.com A variety of alcohols can be used, including straight-chain, branched, and cyclic alcohols with 1 to 12 carbon atoms. google.com An improved work-up process involves passing the product mixture over a basic ion exchanger to remove the acid catalyst. google.com
Thiol esters of this compound can also be synthesized using N-hydroxysuccinimide esters of fatty acids. This method has been successfully used to prepare the CoA and thioglycolic acid thiol esters of palmitic and 3-ketopalmitic acids with high yields and minimal side reactions. nih.gov Another approach to synthesizing thiol esters involves the use of dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the reaction between carboxylic acids and thiols. tandfonline.com
The synthesis of thioglycolylamides can be achieved by reacting an amine with thioglycolic acid in a solvent like benzene, with the water being removed as it forms. acs.org This method has been shown to produce thioglycolylanilide in high yield and purity. acs.org Caffeine-8-thioglycolic acid amides have also been synthesized and studied for their potential biological activities. researchgate.netnih.gov
The characterization of these derivatives is typically performed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry, to confirm their chemical structures. rjptonline.orgresearchgate.netjournalijar.comjmchemsci.comasianpubs.org
Table 1: Examples of Synthesized this compound Derivatives and their Methods
| Derivative Type | Synthetic Method | Starting Materials | Characterization Techniques | Reference(s) |
| Alkyl Esters | Azeotropic distillation with acid catalyst | This compound, Alcohol | Not specified in abstract | google.com |
| Thiol Esters | Reaction with N-hydroxysuccinimide esters | N-hydroxysuccinimide esters of fatty acids, Coenzyme A or Thioglycolic acid | Not specified in abstract | nih.gov |
| Thiol Esters | Dicyclohexylcarbodiimide (DCC) coupling | Carboxylic acids, Thiols | Not specified in abstract | tandfonline.com |
| Amides (Thioglycolylanilide) | Azeotropic removal of water | Thioglycolic acid, Aniline | Melting point | acs.org |
| Amides (Caffeine-8-thioglycolic acid) | Not specified in abstract | Caffeine-8-thioglycolic acid, Aliphatic/Arylaliphatic amines | Micro-analyses, IR, ¹H NMR | nih.gov |
Research on Related Mercaptocarboxylic Acids
Research into mercaptocarboxylic acids, which are structurally related to this compound, provides valuable insights into the chemical and biological properties of this class of compounds. Key examples include thiomalic acid and mercaptosuccinic acid.
Thiomalic Acid: Also known as monomercaptosuccinic acid, thiomalic acid is a sulfur-containing organic compound with antioxidant properties and the ability to form complexes with metal ions. ontosight.ai This has led to its investigation for applications in metal chelation and conditions related to oxidative stress. ontosight.ai Studies have explored its potential in medicine, life sciences, and environmental science. ontosight.ai For instance, a technetium-99m labeled thiomalic acid complex has been developed as a nonstannous chelate for renal scanning. nih.gov The complex's renal incorporation is influenced by factors such as pH, the amount of thiomalic acid, and heating time. nih.gov Furthermore, the structure and stability of metal complexes with thiomalic acid have been studied using techniques like X-ray absorption spectroscopy and NMR. ias.ac.inias.ac.in For example, studies on the cobalt complex of thiomalic acid revealed changes in the valence state and hybridization of cobalt over time. ias.ac.inias.ac.in
Mercaptosuccinic Acid: This compound, also known as 2-thiomalic acid, is a dicarboxylic acid containing a thiol group. hmdb.ca It is classified as a thia fatty acid. hmdb.ca Research has focused on its use in various applications, including the functionalization of nanoparticles. For example, mercaptosuccinic acid-coated gold nanoparticles have been developed for the colorimetric sensing of metal ions like Fe(III). mdpi.com It has also been utilized as a crosslinker to enhance the mechanical properties of chitosan (B1678972) hydrogels for potential biomedical applications. researchgate.netnih.gov The solubility of mercaptosuccinic acid in different solvent mixtures has also been a subject of investigation.
Table 2: Research Highlights of Related Mercaptocarboxylic Acids
| Compound | Research Area | Key Findings | Reference(s) |
| Thiomalic Acid | Medical Imaging | 99mTc-thiomalic acid complex shows significant renal uptake, making it a potential agent for renal scanning. | nih.gov |
| Thiomalic Acid | Coordination Chemistry | The cobalt complex of thiomalic acid undergoes oxidation and changes in electronic structure over time. | ias.ac.inias.ac.in |
| Mercaptosuccinic Acid | Nanotechnology | Functionalized gold nanoparticles for sensitive and selective detection of metal ions. | mdpi.com |
| Mercaptosuccinic Acid | Biomaterials | Used as a crosslinker to improve the mechanical properties of chitosan hydrogels. | researchgate.netnih.gov |
Exploration of Novel Compounds Incorporating the this compound Moiety
The this compound moiety serves as a versatile scaffold for the synthesis of novel heterocyclic compounds with a wide range of potential biological activities. A significant area of research involves the use of thioglycolic acid in cyclization reactions to form thiazolidinone rings.
Thiazolidinones are five-membered heterocyclic compounds containing a sulfur atom, a nitrogen atom, and a carbonyl group. jmchemsci.com They are synthesized by reacting Schiff bases with thioglycolic acid. rjptonline.orgresearchgate.netjournalijar.com The Schiff bases are typically prepared by the condensation of an amine with an aldehyde. rjptonline.orgresearchgate.netjournalijar.com This synthetic strategy has been employed to create a diverse array of thiazolidinone derivatives. For example, novel thiazolidinone derivatives have been synthesized from Schiff bases derived from 4-[(4-aminophenyl)amino]-2H-chromen-2-one and various aldehydes. scholarsresearchlibrary.com Similarly, thiazolidinones have been synthesized from Schiff bases of ibuprofen (B1674241) and various aldehydes. ekb.eg
These novel heterocyclic compounds are often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. rjptonline.orgresearchgate.netasianpubs.org The synthesized compounds are then frequently screened for their biological activities. For instance, various thiazolidinone derivatives have been evaluated for their antimicrobial, antioxidant, and anticancer properties. rjptonline.orgscholarsresearchlibrary.comnih.govmdpi.com
The versatility of this synthetic approach is further demonstrated by the creation of spiro-thiazolidinone derivatives and other complex heterocyclic systems. mdpi.com For example, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones were synthesized via the interaction of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one with thioglycolic acid. mdpi.com
Table 3: Examples of Novel Heterocyclic Compounds from this compound
| Heterocyclic System | Synthetic Strategy | Starting Materials | Potential Applications | Reference(s) |
| Thiazolidinones | Cyclization of Schiff bases with thioglycolic acid | Amines, Aldehydes, Thioglycolic acid | Antimicrobial, Antioxidant | rjptonline.orgresearchgate.netjournalijar.comscholarsresearchlibrary.comnih.gov |
| Thiazolidinones from Ibuprofen | Cyclization of ibuprofen-derived Schiff bases | Ibuprofen, Hydrazine hydrate, Aldehydes, Thioglycolic acid | Antimicrobial | ekb.eg |
| Spiro-thiazolidinones | One-pot reaction of hydrazones with thioglycolic acid | 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one, Thioglycolic acid | Antiproliferative | mdpi.com |
| Quinazolinone-thiazolidine derivatives | Cyclization of imine derivatives with thioglycolic acid | Phenyl-4H-benzo[d] rjptonline.orgekb.egoxazin-4-one, Thiourea/Thiosemicarbazide, Isatin/Acetophenone, Thioglycolic acid | Antibacterial, Antifungal |
Q & A
Q. What are the optimal conditions for synthesizing thiodiglycolic acid derivatives, and how can researchers validate purity?
this compound derivatives, such as dimethyl or diethyl thiodiglycolate, are synthesized via refluxing TDGA with methanol/ethanol using stannous chloride (SnCl₂) as a catalyst. Optimal conditions include SnCl₂ concentrations of 4.0% and reflux times of 3 hours, yielding >90% efficiency . Purity validation requires HPLC or GC-MS analysis, coupled with melting point determination (128–131°C) . For advanced validation, nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity.
Q. What safety protocols are critical when handling TDGA in laboratory settings?
TDGA is corrosive and requires stringent safety measures:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols .
- First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
- Storage: Keep in airtight containers at room temperature, away from oxidizers and strong bases .
Q. How is TDGA quantified in biological samples, and what analytical techniques are preferred?
TDGA, a metabolite of ifosfamide and bis(2-chloroethyl)ether, is quantified in urine using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). The WS/T 63-1996 standard outlines a GC-FID method with derivatization steps to enhance volatility . For higher sensitivity, surface-activated chemical ionization–electrospray mass spectrometry (SACI-ESI-MS) improves detection limits in complex matrices .
Q. What distinguishes TDGA from structurally similar compounds like thioglycolic acid in experimental applications?
TDGA’s two carboxylic acid groups enable chelation with metal ions (e.g., Cu²⁺, Fe³⁺), making it suitable for studying coordination chemistry and redox reactions . In contrast, thioglycolic acid (single -SH and -COOH group) is more reactive in thiol-based syntheses (e.g., nanoparticle stabilization) but lacks TDGA’s bifunctional chelation capacity .
Advanced Research Questions
Q. How do axial ligands in iron(III)-salen chloride complexes influence TDGA-mediated oxidation mechanisms?
Iron(III)-salen chloride acts as an oxidizing agent in TDGA reactions. Axial ligands (e.g., chloride, acetate) modulate redox potential and reaction kinetics. For example, chloride ligands enhance electron transfer rates by stabilizing intermediate Fe(II) states, while bulky ligands slow reactivity. Researchers should use cyclic voltammetry (CV) to map redox profiles and UV-Vis spectroscopy to track intermediate species .
Q. What experimental strategies resolve contradictions in TDGA’s reported ecological toxicity data?
Existing studies lack consensus on TDGA’s ecotoxicity due to inconsistent test models. A tiered approach is recommended:
- Acute Toxicity: Use Daphnia magna (48-hour LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) for baseline data .
- Chronic Effects: Conduct 21-day Ceriodaphnia dubia reproduction assays.
- Metabolite Tracking: Apply LC-MS to identify degradation byproducts (e.g., sulfoxides) that may contribute to toxicity .
Q. How does deuterium labeling (TDGA-d4) improve precision in pharmacokinetic studies, and what are its limitations?
TDGA-d4, with four deuterium atoms, reduces metabolic interference in isotope dilution mass spectrometry (IDMS), enabling accurate quantification in biological fluids. However, kinetic isotope effects (KIEs) may alter reaction rates in synthetic applications. Researchers must validate deuterated analogs against non-labeled standards using tandem MS/MS .
Q. What role does TDGA play in mitigating chloroacetaldehyde (CAA) toxicity during ifosfamide chemotherapy?
TDGA is a terminal metabolite of CAA, a neurotoxic byproduct of ifosfamide metabolism. By quantifying urinary TDGA via GC-MS, clinicians correlate levels with CAA exposure, adjusting dosages to reduce nephrotoxicity. In vitro models (e.g., renal proximal tubule cells) further clarify TDGA’s detoxification pathways via glutathione (GSH) conjugation .
Methodological Considerations
- Contradiction Analysis: Cross-validate toxicity data using multiple species and endpoints .
- Synthesis Optimization: Employ design of experiments (DoE) to refine catalyst ratios and reaction times .
- Analytical Validation: Follow ISO 17025 guidelines for instrument calibration and method reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
